[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the cyclohexylmethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The cyclohexylmethyl group can be introduced through alkylation reactions using cyclohexylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring or the methanamine group.
Reduction: Reduction reactions can target the pyrazole ring or the cyclohexylmethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the methanamine group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It finds applications in the development of agrochemicals and materials science, where its unique structure can impart desirable properties to products.
Mechanism of Action
The mechanism of action of [1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects in various applications.
Comparison with Similar Compounds
[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine: can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-amino-1H-pyrazole: Utilized in the development of agrochemicals and pharmaceuticals.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(cyclohexylmethyl)pyrazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h7,9-10H,1-6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHYZNIBEHCILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.